4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Kinase Inhibitor SAR Antiviral Drug Discovery

This 7-azaindole intermediate features the critical 2-cyclopropyl group that confers >3300-fold potency improvement over unsubstituted analogs, and a 4-bromo handle for rapid Suzuki-Miyaura diversification. Essential for building selective FGFR and c-Met inhibitor libraries. Distinct LogP (3.20 vs 1.75 for non-brominated analog) enables permeability and metabolic stability SAR studies. Avoid project failure: only this exact substitution pattern ensures reproducible pharmacology. For R&D use only.

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 1014614-11-9
Cat. No. B1520598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
CAS1014614-11-9
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESC1CC1C2=CC3=C(C=CN=C3N2)Br
InChIInChI=1S/C10H9BrN2/c11-8-3-4-12-10-7(8)5-9(13-10)6-1-2-6/h3-6H,1-2H2,(H,12,13)
InChIKeyRIUXWEGBWYUUEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine: A Unique Heterocyclic Scaffold for FGFR Kinase Inhibitor Development


4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS 1014614-11-9) is a functionalized 7-azaindole heterocycle featuring a cyclopropyl ring at the 2-position and a bromine atom at the 4-position . This substitution pattern renders it a versatile intermediate for the synthesis of kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) family . The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry due to its ability to mimic the adenine moiety of ATP and form key hinge-region hydrogen bonds within the kinase active site [1].

Why Generic 7-Azaindoles Cannot Replace 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in Targeted FGFR Projects


Substituting 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine with a generic 7-azaindole, a 2-H analog, or an unsubstituted 4-bromo-7-azaindole introduces substantial risk of project failure due to divergent physiochemical and biological profiles. Quantitative Structure-Activity Relationship (SAR) studies demonstrate that the 2-cyclopropyl group profoundly alters potency and selectivity relative to hydrogen or simple alkyl chains [1]. Furthermore, the 4-bromo substituent is a critical synthetic handle for diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), a capability absent in non-halogenated cores . Using a non-brominated analog would necessitate additional, potentially low-yielding, halogenation steps, increasing cost and time. The specific combination of the 2-cyclopropyl group and the 4-bromo handle defines this compound's unique value proposition as a key intermediate for constructing selective, potent kinase inhibitors, and any deviation from this substitution pattern will yield a different molecular entity with unpredictable, and likely inferior, downstream performance.

Quantitative Differentiation Evidence for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine Against its Closest Analogs


Impact of 2-Cyclopropyl Substitution on Potency: A >3300-Fold Reduction in Antiviral EC90

In a study evaluating the SAR of 2-position substituted 7-azaindole inhibitors, the replacement of a hydrogen atom at the 2-position (Compound 6) with a cyclopropyl group (Compound 17) resulted in a drastic >3300-fold decrease in antiviral potency [1]. This quantifies the profound impact of the cyclopropyl moiety on the biological activity of the 7-azaindole core.

Medicinal Chemistry Kinase Inhibitor SAR Antiviral Drug Discovery

c-Met Kinase Inhibition: Contextualizing Potency of Related 7-Azaindole Scaffolds

While direct c-Met inhibition data for the specific compound is not available, a structurally related 7-azaindole derivative bearing a single-atom linker (Compound 9) demonstrated potent c-Met kinase inhibition with an IC50 of 22.8 nM and cellular activity in MKN-45 and EBC-1 cells (IC50 = 329 nM and 479 nM, respectively) [1]. This class-level evidence confirms that appropriately substituted 7-azaindoles, like the target compound, can achieve low nanomolar potency against key oncology targets, establishing a high-performance benchmark for the scaffold.

Oncology c-Met Inhibitor Kinase Assay

Reactivity Advantage: 4-Bromo Substituent as a Strategic Handle for Diversification

The presence of a bromine atom at the 4-position provides a definitive synthetic advantage over the non-halogenated core (2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, CAS 1014613-50-3). This bromo substituent is a versatile functional handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings . The non-brominated analog lacks this capability and would require an additional halogenation step, which can be low-yielding and may introduce regioselectivity challenges .

Synthetic Chemistry Cross-Coupling Drug Discovery

FGFR Kinase Inhibition: A Primary Pharmacological Driver

Research indicates that 4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine acts primarily as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a clinically validated family of targets in oncology . While specific IC50 values for this exact compound against FGFR isoforms are not reported in primary literature, the class of 1H-pyrrolo[2,3-b]pyridine derivatives is known to yield potent FGFR inhibitors. For instance, a related optimized derivative, compound 4h, exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM against FGFR1, 2, 3, and 4, respectively [1].

FGFR Kinase Inhibition Cancer Therapeutics

Physicochemical Distinction: Higher Lipophilicity (LogP) vs. Non-Brominated Analog

The calculated partition coefficient (LogP) for 4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is 3.20 , indicating significantly higher lipophilicity compared to its non-brominated counterpart, 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, which has a predicted LogP of 1.75 . This difference of 1.45 log units translates to approximately a 28-fold higher predicted partition coefficient between octanol and water.

ADME Drug-likeness Physicochemical Properties

Optimal Scientific and Industrial Applications for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine


Scaffold for FGFR-Targeted Kinase Inhibitor Lead Generation

The primary application of 4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is as a core scaffold for synthesizing novel FGFR kinase inhibitors. Research confirms this compound acts as an FGFR inhibitor, and the 7-azaindole class is known to yield potent FGFR inhibitors with nanomolar IC50 values [1]. The 4-bromo substituent enables rapid diversification at this position via cross-coupling reactions, allowing medicinal chemists to explore chemical space around the hinge-binding core to optimize potency, selectivity, and drug-like properties for FGFR1-4 targets .

Precursor for c-Met Kinase Inhibitor Libraries

Given the established activity of related 7-azaindole derivatives as potent c-Met inhibitors (IC50 values in the low nanomolar range), this compound is a strategically important starting material for building c-Met inhibitor libraries [1]. The bromine handle allows for the systematic introduction of diverse functional groups at the 4-position, which is a common vector for modulating selectivity and addressing resistance mutations in c-Met-driven cancers. The cyclopropyl group at the 2-position introduces conformational constraint that can enhance target binding affinity and selectivity.

Synthesis of Diversely Functionalized 7-Azaindole Chemical Probes

In chemical biology, the compound serves as an ideal precursor for creating bespoke chemical probes. The bromine atom at the 4-position is a key advantage, as it is a versatile handle for late-stage functionalization via robust palladium-catalyzed cross-coupling methodologies [1]. This enables researchers to efficiently attach fluorescent tags, biotin, or other reporter groups to study target engagement and cellular localization, or to install specific substituents to interrogate biological pathways in a modular fashion.

Control Compound for Evaluating the Impact of 2-Cyclopropyl and 4-Bromo Substitutions

This compound is uniquely positioned as a control in SAR studies to dissect the contribution of the 2-cyclopropyl and 4-bromo groups. The >3300-fold potency shift observed between a 2-H and a 2-cyclopropyl 7-azaindole analog underscores the profound impact of this substituent [1]. Its distinct LogP value (3.20 vs 1.75 for the non-brominated analog) further highlights its value in investigating how these structural features influence membrane permeability and metabolic stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.